molecular formula C14H15N5O3S B12807277 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- CAS No. 132774-42-6

2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)-

Katalognummer: B12807277
CAS-Nummer: 132774-42-6
Molekulargewicht: 333.37 g/mol
InChI-Schlüssel: CCRVJBFQPKCASE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the azidoethoxy, methyl, and phenylthio groups. One common approach is to start with a suitable pyrimidinedione precursor and introduce the azidoethoxy group through a nucleophilic substitution reaction. The methyl and phenylthio groups can be introduced through alkylation and thiolation reactions, respectively. The reaction conditions often involve the use of organic solvents, such as dichloromethane or toluene, and catalysts, such as copper(I) iodide, to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azidoethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is largely dependent on its chemical structure and the specific application. For example, in biological systems, the azido group can undergo bioorthogonal reactions with alkyne-containing molecules, allowing for the selective labeling and tracking of biomolecules. The phenylthio group may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azidoethoxy group allows for bioorthogonal reactions, while the phenylthio group provides additional chemical versatility.

Eigenschaften

CAS-Nummer

132774-42-6

Molekularformel

C14H15N5O3S

Molekulargewicht

333.37 g/mol

IUPAC-Name

1-(2-azidoethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15N5O3S/c1-10-12(20)17-14(21)19(9-22-8-7-16-18-15)13(10)23-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,20,21)

InChI-Schlüssel

CCRVJBFQPKCASE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)NC1=O)COCCN=[N+]=[N-])SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.